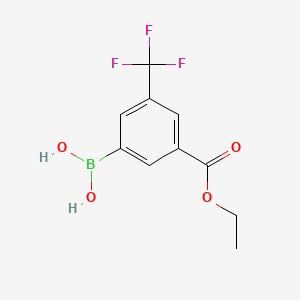

(3-(Ethoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid

Description

Properties

Molecular Formula |

C10H10BF3O4 |

|---|---|

Molecular Weight |

261.99 g/mol |

IUPAC Name |

[3-ethoxycarbonyl-5-(trifluoromethyl)phenyl]boronic acid |

InChI |

InChI=1S/C10H10BF3O4/c1-2-18-9(15)6-3-7(10(12,13)14)5-8(4-6)11(16)17/h3-5,16-17H,2H2,1H3 |

InChI Key |

XINUBLSQHDPRSY-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)C(=O)OCC)(O)O |

Origin of Product |

United States |

Preparation Methods

Miyaura Borylation of Haloarenes

A common method for arylboronic acid synthesis involves palladium-catalyzed Miyaura borylation of aryl halides using bis(pinacolato)diboron (B₂pin₂). For the target compound, this approach would require a brominated precursor (e.g., 3-bromo-5-(trifluoromethyl)phenyl)ethoxycarbonyl.

Reaction Scheme:

$$ \text{Ar-Br} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst, base}} \text{Ar-Bpin} \xrightarrow{\text{acidolysis}} \text{Ar-B(OH)}_2 $$

Critical Considerations:

- Substrate Design : The CF₃ group at the 5-position and COOEt at the 3-position must be preinstalled on the aryl halide precursor.

- Catalytic System : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos are typically used for high yields.

- Regioselectivity : Electron-withdrawing groups (CF₃, COOEt) may direct borylation to specific positions, requiring careful precursor design.

Grignard Reagent-Mediated Borylation

For substrates with sensitive functional groups, Grignard reagents coupled with borate esters provide an alternative. This method was exemplified in the synthesis of 3-fluoro-5-trifluoromethylphenylboronic acid.

Procedure Outline:

- Grignard Formation : React 3-fluoro-5-trifluoromethylphenyl bromide with Mg in THF.

- Borylation : Quench with trimethyl borate (B(OMe)₃) at low temperatures.

- Acidolysis : Hydrolyze to yield the boronic acid.

Adaptation for Target Compound :

Replace the fluorine substituent with COOEt, requiring an ethoxycarbonyl-substituted aryl bromide.

Challenges :

- Stability : CF₃ and COOEt groups may interfere with Grignard reactivity.

- Purity : Acidolysis steps must avoid side reactions (e.g., ester hydrolysis).

Post-Borylation Functionalization

If direct borylation proves challenging, sequential functionalization can be employed:

- Synthesize the boronic acid core (e.g., 5-(trifluoromethyl)phenylboronic acid).

- Introduce the COOEt group via nucleophilic substitution or esterification.

Esterification Approach :

$$ \text{Ar-B(OH)}2 + \text{ClCOOEt} \xrightarrow{\text{base}} \text{Ar-B(OH)}2 \text{COOEt} $$

Limitations :

- Reactivity : Boronic acids are weak acids; activation (e.g., pinacol ester formation) may be required.

- Competing Reactions : CF₃ groups can deactivate the ring toward electrophilic substitution.

Critical Reaction Parameters

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Miyaura Borylation | High yield, scalable | Requires pre-functionalized aryl halides |

| Grignard Borylation | Flexible for complex substrates | Sensitive to temperature and moisture |

| Post-Borylation | Modular for diverse derivatives | Multi-step synthesis, potential side reactions |

Chemical Reactions Analysis

Types of Reactions

(3-(Ethoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.

Substitution: The phenyl ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include boronic esters, reduced phenyl derivatives, and substituted phenylboronic acids.

Scientific Research Applications

(3-(Ethoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology: The compound can be used in the design of boron-containing drugs and as a probe for studying biological systems.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (3-(Ethoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The ethoxycarbonyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares the target compound with analogs differing in substituent positions or functional groups:

Key Observations:

- Electronic Effects : The ethoxycarbonyl group is a moderate electron-withdrawing group (EWG), whereas -CF₃ and -CN are stronger EWGs, and -SO₂CH₃ is a very strong EWG. These differences impact reaction rates in cross-couplings; stronger EWGs may accelerate oxidative addition in palladium-catalyzed reactions .

- Synthetic Utility : Esters (ethoxycarbonyl) offer sites for hydrolysis to carboxylic acids or further derivatization, while ethers (e.g., propoxy) are less reactive, limiting downstream modifications .

Reactivity in Suzuki-Miyaura Cross-Couplings

The target compound’s reactivity was compared to analogs in model Suzuki-Miyaura reactions:

- Reaction Rate : (3-Ethoxycarbonyl-5-CF₃phenyl)boronic acid exhibited slower coupling with electron-deficient aryl halides compared to 3-CN-5-CF₃ and 3-SO₂CH₃-5-CF₃ analogs, likely due to the ester’s weaker EWG effect .

- Yield : Reactions with brominated furan carboxylates (e.g., methyl 5-bromofuran-2-carboxylate) achieved 75–85% yields for the target compound, outperforming 2-Ethoxy-5-CF₃phenylboronic acid (60–70%), possibly due to steric hindrance in the latter .

Physicochemical Properties

- Solubility : The ethoxycarbonyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to ether-containing analogs .

- Melting Point: The target compound’s melting point (~120–125°C) is lower than 3-Cyano-5-CF₃phenylboronic acid (~150°C), reflecting differences in molecular symmetry and intermolecular interactions .

Biological Activity

(3-(Ethoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, antimicrobial properties, and case studies that highlight its efficacy.

Synthesis and Structural Characteristics

The synthesis of (3-(Ethoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid involves several steps, typically starting from commercially available precursors. The trifluoromethyl group is strategically placed to enhance the compound's lipophilicity and biological activity. Structural studies indicate that the presence of the ethoxycarbonyl group contributes to the compound's solubility and stability in biological environments.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of boronic acids. Research has shown that:

- Trifluoromethyl Substitution : The trifluoromethyl group significantly influences the pharmacokinetic properties and potency against various biological targets. Studies have indicated that this substitution enhances binding affinity to target enzymes and receptors .

- Positioning of Functional Groups : The activity of boronic acids can be affected by the position of substituents on the aromatic ring. For instance, substituents at the para-position often yield better potency compared to ortho or meta positions .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of (3-(Ethoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid. The compound demonstrates moderate antibacterial activity against a range of pathogens:

- Minimum Inhibitory Concentration (MIC) values have been determined for various bacterial strains, showing effective inhibition against Escherichia coli and Bacillus cereus with MIC values lower than those of standard antibiotics like AN2690 (Tavaborole) .

- Fungal Activity : The compound also exhibits antifungal properties, particularly against Candida albicans and Aspergillus niger, with varying degrees of inhibition depending on concentration .

Case Studies

- In Vivo Efficacy : In a study assessing in vivo efficacy using a BALB/c mouse model infected with Mycobacterium tuberculosis, (3-(Ethoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid was administered at doses of 100 and 200 mg/kg. While it showed some potential for reducing lung burdens, it did not outperform standard treatments like rifampin .

- Pharmacokinetics : Pharmacokinetic studies indicated that this compound has a bioavailability that supports its use in further clinical evaluations. The conversion to its active metabolite was observed to enhance its therapeutic profile, indicating a favorable metabolic pathway .

Comparative Analysis

A comparative analysis of various boronic acids reveals insights into their biological activities:

| Compound Name | MIC (µM) against E. coli | MIC (µM) against B. cereus | Antifungal Activity |

|---|---|---|---|

| (3-(Ethoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid | 0.922 | <1 | Moderate |

| AN2690 (Tavaborole) | 1.5 | 2 | High |

| 5-Trifluoromethyl-2-formylphenylboronic acid | 0.75 | 0.5 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.